molecular formula C23H31N5O5 B2925271 7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione CAS No. 941965-31-7

7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2925271
CAS No.: 941965-31-7
M. Wt: 457.531
InChI Key: PKAXDEIKUZLJGN-UHFFFAOYSA-N
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Description

7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H31N5O5 and its molecular weight is 457.531. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

This compound and its derivatives have been studied for their potential cardiovascular and antiarrhythmic activities. In one study, derivatives of this compound were synthesized and tested for their electrocardiographic, antiarrhythmic, and hypotensive activities, alongside their adrenoreceptor affinities. Notably, some derivatives displayed strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia, suggesting their potential for cardiovascular therapeutic applications (Chłoń-Rzepa et al., 2004).

Polymer Science and Materials Engineering

The ring-opening polymerization of morpholine-2,5-dione derivatives has been explored as a novel route for synthesizing poly(ester amide)s. This approach utilizes enzymatic catalysis to produce polymers with specific end-group functionalities, demonstrating an innovative method for polymer synthesis that could have implications for biomedical and environmental applications (Feng et al., 2000).

Properties

IUPAC Name

7-[2-hydroxy-3-(5-methyl-2-propan-2-ylphenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O5/c1-14(2)17-6-5-15(3)11-18(17)33-13-16(29)12-28-19-20(26(4)23(31)25-21(19)30)24-22(28)27-7-9-32-10-8-27/h5-6,11,14,16,29H,7-10,12-13H2,1-4H3,(H,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAXDEIKUZLJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(CN2C3=C(N=C2N4CCOCC4)N(C(=O)NC3=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.